molecular formula C15H10O2 B1680310 Phenindione CAS No. 83-12-5

Phenindione

Cat. No.: B1680310
CAS No.: 83-12-5
M. Wt: 222.24 g/mol
InChI Key: NFBAXHOPROOJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Mechanism of Action Phenindione (2-phenyl-1,3-indandione) is an oral anticoagulant belonging to the 1,3-indandione class. Its structure features a bicyclic aromatic system with two ketone groups, enabling tautomerism between diketo and enol forms. Nuclear magnetic resonance (NMR) and density functional theory (DFT) studies confirm that the enol form predominates in dimethyl sulfoxide (DMSO), enhancing its stability and bioavailability . This compound inhibits vitamin K epoxide reductase (VKOR), disrupting the regeneration of reduced vitamin K required for γ-carboxylation of clotting factors II, VII, IX, and X .

Clinical Use and Historical Context
Introduced in the mid-20th century, this compound gained prominence due to its predictable pharmacokinetics and reduced hemorrhagic complications compared to early coumarin derivatives like ethylbiscoumacetate and cyclocoumarol . Its FDA approval underscores its therapeutic reliability, though modern use has declined in favor of warfarin and direct oral anticoagulants (DOACs) .

Preparation Methods

Phenindione can be synthesized through various synthetic routes. One common method involves the condensation of phenylacetic acid with phthalic anhydride, followed by cyclization and oxidation to form the indandione structure. Industrial production methods typically involve similar steps but are optimized for large-scale production .

Chemical Reactions Analysis

Anticoagulant Activity

Phenindione functions as an anticoagulant by inhibiting vitamin K epoxide reductase, which is crucial for the regeneration of reduced vitamin K. This inhibition leads to:

  • Decreased synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X.

  • A reduction in prothrombin levels and thrombin generation.

The anticoagulant mechanism can be summarized in the following table:

Action Effect
Inhibition of vitamin K reductaseDepletion of reduced vitamin K (KH2)
Reduced carboxylationDecreased activation of coagulation factors
Resulting effectLowered thrombogenicity and coagulation

Reactivity with Nanoparticles

Recent studies have explored the use of silver nanoparticles (Ag NPs) as delivery systems for this compound. The interaction between this compound and Ag NPs enhances its bioavailability and therapeutic efficacy. The following findings were observed:

  • Drug-Release Profile : Drug-loaded Ag NPs exhibited prolonged drug release compared to free this compound.

  • Antimicrobial Activity : The combination showed improved antimicrobial properties alongside anticoagulant effects .

Oxidation Reactions

This compound can undergo various oxidation reactions which can modify its structure and reactivity:

  • Oxidation with Selenium Oxide : This reaction can yield ninhydrin and other derivatives.

The potential outcomes of oxidation reactions involving this compound are summarized below:

Oxidizing Agent Product Yield
Selenium OxideNinhydrinVariable
Iodobenzene DiacetateVarious derivativesUp to 94%

Scientific Research Applications

Phenindione has several scientific research applications, including:

Mechanism of Action

Phenindione exerts its effects by inhibiting Vitamin K reductase, resulting in the depletion of the reduced form of Vitamin K (Vitamin KH2). Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of Vitamin K-dependent proteins. This inhibition limits the gamma-carboxylation and subsequent activation of the Vitamin K-dependent coagulant proteins. The synthesis of Vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is inhibited .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic and Efficacy Comparisons

Table 1: Clinical Outcomes in Anticoagulant Therapy (Adapted from )

Parameter Phenindione (n=179) Ethylbiscoumacetate (n=125) Cyclocoumarol (n=57)
Time to Therapeutic PT 24–48 hours 24–48 hours 48–72 hours
PT Fluctuations Minimal Moderate Severe
Hemorrhage Incidence (%) 8.9 12.4 15.8
Vitamin K1 Response Predictable Predictable Delayed Rebound PT

Key Findings :

  • Speed of Action : this compound achieves therapeutic prothrombin time (PT) prolongation faster than cyclocoumarol and comparably to ethylbiscoumacetate .
  • Stability : Patients on this compound exhibit fewer PT fluctuations during maintenance therapy, reducing monitoring burden .
  • Safety : Lower hemorrhage incidence (8.9%) vs. cyclocoumarol (15.8%), attributed to its shorter half-life and reduced drug accumulation .

Structural and Functional Analogues

Coumarin Derivatives :

  • Cyclocoumarol and Ethylbiscoumacetate : These 4-hydroxycoumarin derivatives inhibit VKOR but exhibit erratic absorption and prolonged half-lives, leading to unpredictable PT responses .
  • Warfarin : A modern 4-hydroxycoumarin derivative with a narrow therapeutic index. Unlike this compound, warfarin requires frequent PT monitoring due to food and drug interactions .

1,3-Indandione vs. Coumarin Scaffolds :

  • Tautomerism: this compound’s enol tautomer enhances solubility and target binding, whereas coumarins rely on lactone ring stability .
  • Substructure Activity: The 1,3-indandione moiety mimics naphthoquinone in vitamin K, enabling competitive VKOR inhibition.

Table 2: Computational Docking and ADMET Properties (Adapted from )

Compound Docking Score (kcal/mol) Solubility Toxicophores
This compound -7.2 Moderate None
Warfarin -9.8 Low None
Acenocoumarol -10.1 High Nitro group
Cyclocoumarol -8.5 Moderate None

Insights :

  • Despite poorer docking scores (indicating weaker VKOR binding), this compound’s clinical efficacy stems from favorable pharmacokinetics (e.g., rapid absorption, minimal protein binding) .
  • Coumarins like acenocoumarol exhibit stronger binding but carry higher toxicity risks (e.g., acenocoumarol’s nitro group) .

Biological Activity

Phenindione, a synthetic anticoagulant, has been studied extensively for its biological activity, particularly in relation to its anticoagulation properties and potential therapeutic applications. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

This compound functions primarily as an anticoagulant by inhibiting vitamin K reductase, which leads to a depletion of the reduced form of vitamin K (vitamin KH2) necessary for the synthesis of several clotting factors in the liver. This inhibition reduces the levels of vitamin K-dependent coagulation factors II, VII, IX, and X, thereby decreasing thrombin generation and overall thrombogenicity of blood clots .

Anticoagulant Properties

This compound is known for its potent anticoagulant effects. However, it is rarely used in clinical settings due to its complete inhibition of coagulation, which can lead to severe bleeding complications. Recent studies have explored novel drug delivery systems to mitigate these risks:

  • Silver Nanoparticles (Ag NPs) : A study demonstrated that this compound-loaded silver nanoparticles could slow down coagulation processes while maintaining effective anticoagulant activity. The prothrombin time (PT) and activated partial thromboplastin time (APTT) were significantly prolonged with the drug-loaded nanoparticles compared to this compound alone .

Case Studies

Several case studies highlight the clinical implications and adverse effects associated with this compound use:

  • Bleeding Disorders : A young woman with severe bleeding disorders was found to have high levels of this compound in her plasma. The treatment involved administering clotting factor concentrates, which managed her excessive bleeding effectively .
  • Agranulocytosis : Another report documented agranulocytosis linked to this compound therapy. Recovery was noted upon discontinuation of the drug, emphasizing the need for careful monitoring during treatment .

In Vitro and Ex Vivo Studies

Recent experiments have characterized the biological activities of this compound through various in vitro and ex vivo assays:

  • Antimicrobial Activity : this compound has shown promising antimicrobial properties when delivered via silver nanoparticles. The nanoparticles not only facilitated drug delivery but also enhanced antimicrobial efficacy .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated alongside its anticoagulant properties. The results indicated a balance between therapeutic benefits and potential toxicity, necessitating careful dosage management .

Drug-Delivery Systems

The integration of nanotechnology into drug delivery systems has provided new avenues for enhancing the safety and efficacy of this compound:

Feature This compound Alone This compound-Loaded Ag NPs
Prothrombin Time (PT)Stopped coagulation1.5 times longer than normal
Antimicrobial ActivityModerateEnhanced
CytotoxicityHighReduced
Spasmolytic ActivityNot assessedSignificant

Q & A

Basic Research Questions

Q. How to formulate a research question on Phenindione’s mechanism of action using the PICO framework?

  • Methodological Answer : Use the PICO framework to structure the question by defining the Population (e.g., in vitro cell models), Intervention (this compound dosage), Comparison (alternative anticoagulants or controls), Outcome (e.g., thrombin inhibition rate), and Timeframe (e.g., 24-hour exposure). For example: "How does this compound (5 mg/L) compare to warfarin in reducing thrombin activity in human hepatocytes over 24 hours?" This ensures specificity and alignment with experimental goals .

Q. What are the best practices for conducting a literature review on this compound’s pharmacological interactions?

  • Methodological Answer :

Use databases like PubMed and Scopus with keywords: "this compound AND drug interactions," "vitamin K antagonists AND pharmacokinetics."

Filter studies by relevance (e.g., peer-reviewed articles from 2010–2025).

Critically evaluate contradictions, such as variations in metabolic pathways (CYP450 isoforms) reported across studies.

Organize findings into a table comparing methodologies, sample sizes, and outcomes to identify research gaps .

Q. How to design an in vitro experimental protocol to assess this compound’s anticoagulant efficacy?

  • Methodological Answer :

  • Materials : Use human plasma samples, standardized thrombin generation assays, and spectrophotometers.
  • Controls : Include positive (warfarin) and negative (saline) controls.
  • Variables : Independent variable = this compound concentration (e.g., 1–10 mg/L); dependent variable = clotting time (seconds).
  • Data Collection : Triplicate measurements to ensure reproducibility. Reference established protocols (e.g., Journal of Thrombosis and Haemostasis) to avoid redundancy .

Advanced Research Questions

Q. How to reconcile contradictory findings in this compound’s pharmacokinetic data across experimental models?

  • Methodological Answer :

Source Analysis : Compare methodologies (e.g., in vitro vs. animal models) for confounding variables like protein binding or metabolic enzyme activity.

Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, using subgroup analysis to account for model-specific biases.

Experimental Validation : Replicate key studies under standardized conditions (e.g., ISO 17025-certified labs) to isolate variables .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies with small sample sizes?

  • Methodological Answer :

  • Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions.
  • Apply Bayesian statistics to incorporate prior data (e.g., historical IC₅₀ values) and improve inference robustness.
  • Report confidence intervals and effect sizes (Cohen’s d) to quantify practical significance .

Q. How to ensure methodological rigor when integrating spectroscopic data with computational simulations in this compound research?

  • Methodological Answer :

Data Alignment : Calibrate instruments (e.g., HPLC-MS) using reference standards to match simulation parameters (e.g., molecular docking software like AutoDock).

Validation : Compare empirical binding affinities with computational predictions via Bland-Altman plots.

Documentation : Share raw data and code repositories (e.g., GitHub) for reproducibility .

Q. Data Management and Analysis Tables

Data Type Collection Method Analysis Tool Key Considerations Reference
PharmacokineticHPLC-MSNon-compartmental analysisProtein binding effects; plasma stability
Dose-responseThrombin generation assayGraphPad PrismNormalization to control baselines
ComputationalMolecular dynamics simulationsGROMACSForce field selection; solvent models

Q. Key Methodological Frameworks

  • PICO : For hypothesis-driven questions .
  • FINER Criteria : Assess feasibility, novelty, and relevance of research questions .
  • ISO 17025 : Guidelines for laboratory competency in pharmacokinetic studies .

Properties

IUPAC Name

2-phenylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBAXHOPROOJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023453
Record name Phenindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L
Record name Phenindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

CAS No.

83-12-5
Record name Phenindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenindione [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenindione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenindione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7Y6274ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149-151 °C, 148 - 151 °C
Record name Phenindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.